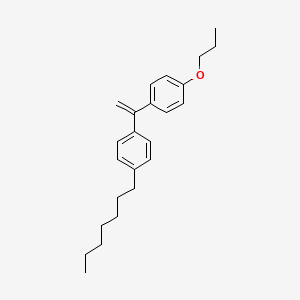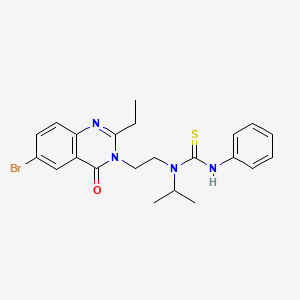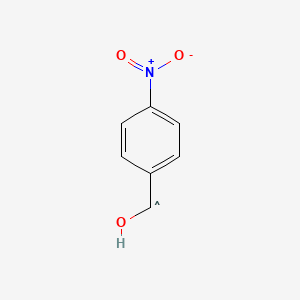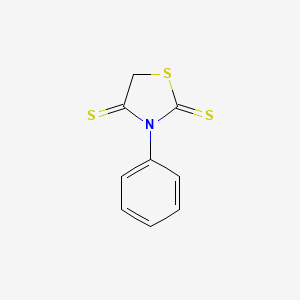
2,4-Thiazolidinedithione, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedithione, 3-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedithione, 3-phenyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) and green chemistry approaches to improve selectivity, purity, and yield. These methods often employ nano-catalysis and environmentally friendly solvents to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Thiazolidinedithione, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedithione, 3-phenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials .
Biology: In biological research, 2,4-Thiazolidinedithione, 3-phenyl- is studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antihyperglycemic agent and its role in improving insulin resistance through PPAR-γ receptor activation .
Industry: In the industrial sector, 2,4-Thiazolidinedithione, 3-phenyl- is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedithione, 3-phenyl- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Comparación Con Compuestos Similares
1,2,4-Triazolidine-3-thiones: These compounds share a similar thiazolidine ring structure and exhibit potent acetylcholinesterase inhibitory activity.
2,4-Disubstituted Thiazoles: These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness: 2,4-Thiazolidinedithione, 3-phenyl- stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its ability to activate PPAR-γ receptors and exhibit antioxidant activity makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7NS3 |
|---|---|
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
3-phenyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RZPPUTLHTBENAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)N(C(=S)S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


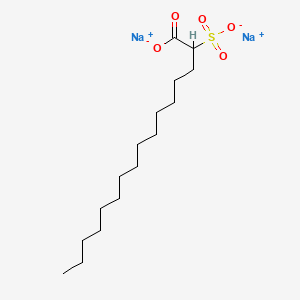
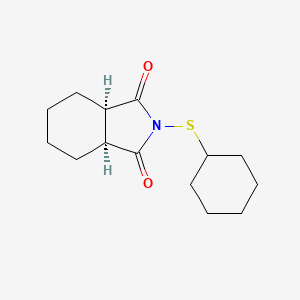
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
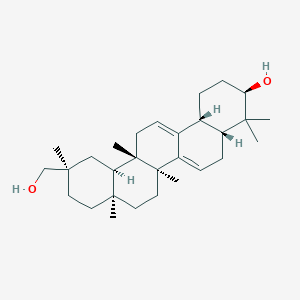
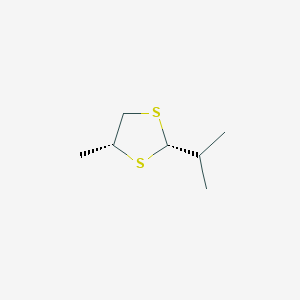
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
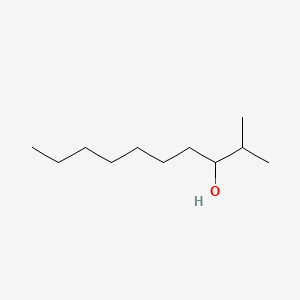
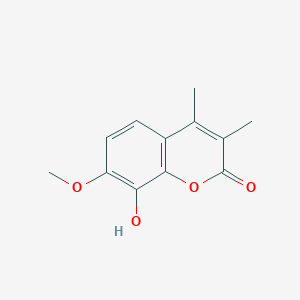
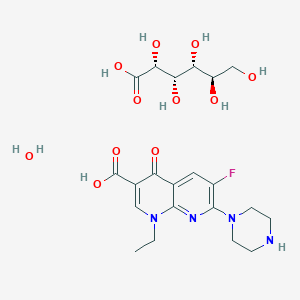

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
